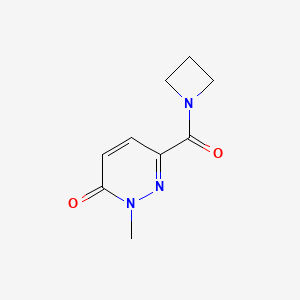

6-(氮杂环丙烷-1-羰基)-2-甲基吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as AMPA or 6-AMPA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule belongs to the pyridazinone family and is structurally similar to the neurotransmitter glutamate. The purpose of

科学研究应用

Diabetes Treatment

This compound has been explored as a glucokinase activator , which is significant in the regulation of blood glucose levels. Glucokinase (GK) plays a vital role in glucose homeostasis, and its activators are considered a promising therapeutic approach for the treatment of type 2 diabetes. The compound has shown potential in preclinical trials, leading to its advancement into human clinical trials due to its promising in vivo efficacy and safety profiles .

Enzymatic Activity Studies

The compound’s role in affecting enzymatic activity has been studied using glucokinase enzyme assays . These studies are crucial for understanding how the compound interacts with GK and influences its activity, which is directly related to glucose metabolism in the human body .

Pharmacokinetics and Drug Development

In the drug development process, the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), have been thoroughly evaluated. This is essential for determining the appropriate dosage and delivery method for potential therapeutic applications .

Obesity and Metabolic Disorders Research

The compound has been used in oral glucose tolerance tests on animal models to study its effects on obesity and related metabolic disorders. These tests help in assessing the compound’s efficacy in reducing blood glucose excursions, which is beneficial for managing obesity-induced diabetes .

Chemical Synthesis and Optimization

Research has also focused on the chemical synthesis and optimization of this compound. This involves improving the synthesis process to increase yield, purity, and scalability, which is important for its potential mass production as a pharmaceutical agent .

Safety and Efficacy Profiling

Before advancing to clinical trials, the compound undergoes extensive safety and efficacy profiling. This includes evaluating its potential side effects, therapeutic window, and effectiveness in achieving the desired pharmacological response .

Structural Activity Relationship (SAR) Studies

SAR studies are conducted to understand the relationship between the compound’s chemical structure and its biological activity. This information is used to design more effective glucokinase activators with reduced risk of hypoglycemia .

Preclinical ADME and Toxicology

The compound’s ADME properties and toxicological profile are assessed in preclinical studies. These studies are critical for predicting how the compound will behave in humans and its potential risks, which informs the design of clinical trials .

作用机制

Target of Action

The primary target of the compound 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is Glucokinase (GK) . Glucokinase is a key regulator of glucose homeostasis, and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes .

Mode of Action

The compound acts as a partial activator of Glucokinase . It interacts with the enzyme, enhancing its activity and thereby increasing the rate of glucose metabolism. This results in a decrease in blood glucose levels, which is beneficial for the treatment of type 2 diabetes .

Biochemical Pathways

The activation of Glucokinase by the compound affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of Glucokinase, the compound increases the rate of glycolysis, leading to a decrease in blood glucose levels .

Pharmacokinetics

The pharmacokinetics of the compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. The compound has shown promising in vivo efficacy and preclinical ADME profiles . .

Result of Action

The activation of Glucokinase by the compound leads to an increase in the rate of glucose metabolism, resulting in a decrease in blood glucose levels . This is beneficial for the treatment of type 2 diabetes, as it helps to maintain glucose homeostasis .

属性

IUPAC Name |

6-(azetidine-1-carbonyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRTWENKSYOKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)

![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)

![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)